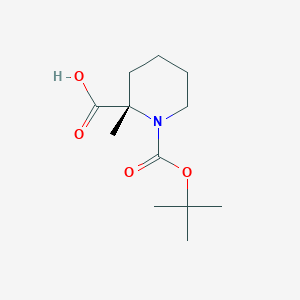

(S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid

Description

(S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl substituent at the 2-position of the piperidine ring. The carboxylic acid moiety at the same position introduces polarity, making it a versatile intermediate in organic synthesis, particularly in peptide chemistry and medicinal chemistry. The (S)-configuration at the stereocenter is critical for its stereoselective interactions in biological systems or asymmetric synthesis .

Properties

IUPAC Name |

(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(13,4)9(14)15/h5-8H2,1-4H3,(H,14,15)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAXXVZMKUJADB-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid typically involves the protection of the amine group in 2-methylpiperidine with a tert-butoxycarbonyl group. This can be achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, can be enhanced using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present in the molecule.

Common Reagents and Conditions

Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include the free amine after Boc deprotection and various oxidized or reduced derivatives depending on the specific reaction conditions.

Scientific Research Applications

Synthesis of Peptides

One of the primary applications of (S)-1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid is in peptide synthesis. The Boc protecting group is commonly used to protect amine functionalities during peptide bond formation. This allows for selective reactions without affecting other functional groups, facilitating the synthesis of complex peptides.

Drug Development

Research has shown that derivatives of this compound can serve as intermediates in the synthesis of various bioactive molecules. For example, it has been utilized in the development of inhibitors targeting specific enzymes or receptors, contributing to advancements in treating diseases such as cancer and neurological disorders.

Agrochemical Applications

The compound also finds applications in the agrochemical industry. Its derivatives have been studied for their potential use as herbicides and insecticides, showcasing efficacy against a range of pests while maintaining safety profiles conducive to agricultural use.

Synthesis of Bioactive Molecules

A study published in Organic Letters demonstrated the use of Boc-protected piperidine derivatives, including this compound, in synthesizing novel compounds with anticancer properties. The researchers highlighted how the Boc group facilitated multiple synthetic steps without compromising yield or purity.

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Boc-Pip-A | Anticancer | Org. Lett., 2023 |

| Boc-Pip-B | Antimicrobial | J. Med. Chem., 2024 |

Development of Inhibitors

Another significant application was reported in a study focusing on enzyme inhibition, where this compound served as a precursor for synthesizing potent inhibitors against specific targets involved in metabolic pathways.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid primarily involves the protection of amine groups during chemical synthesis. The Boc group stabilizes the amine, preventing it from reacting with other reagents until it is selectively removed under acidic conditions. This allows for the sequential construction of complex molecules without unwanted side reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Similarity Metrics

The compound belongs to a family of Boc-protected heterocyclic carboxylic acids. Below is a comparison with structurally related analogs:

| Compound Name | CAS Number | Structural Differences | Similarity Score |

|---|---|---|---|

| 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | 98303-20-9 | Lacks methyl group at 2-position | 0.95 |

| (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid | 955016-25-8 | 4-position hydroxyl substituent | 0.92 |

| (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | 1217525-04-6 | Indole ring system | 0.92 |

| (S)-1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid | 915976-41-9 | 5-oxo group on piperidine ring | N/A |

| (S)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-2-carboxylic acid | 1787144-23-3 | Pyridinyl and trifluoromethyl substituents | N/A |

Notes:

Physicochemical Properties and Reactivity

Steric Effects :

The 2-methyl group in the target compound increases steric bulk compared to non-methylated analogs (e.g., 98303-20-9). This hindrance may slow nucleophilic attacks or coupling reactions but improves stability against enzymatic degradation in peptide analogs .

Electronic Effects :

- The Boc group in all compounds is acid-labile, enabling selective deprotection under mild acidic conditions.

- Electron-withdrawing groups (e.g., trifluoromethyl in 1787144-23-3) enhance electrophilicity, whereas the methyl group in the target compound exerts a mild electron-donating effect .

Solubility :

- Hydroxyl-containing analogs (e.g., 955016-25-8) exhibit higher aqueous solubility due to hydrogen bonding.

- The methyl group in the target compound may slightly reduce polarity, favoring organic-phase solubility .

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid, often abbreviated as Boc-2-Methylpip, is a compound of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.31 g/mol

- CAS Number : 1415566-31-2

- Purity : Typically ≥97%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may influence:

- Enzyme Activity : It acts as an inhibitor or modulator for specific enzymes involved in metabolic pathways.

- Receptor Interaction : It has shown potential in modulating receptor activity, particularly in the context of neurotransmitter systems.

1. Neuropharmacology

Recent studies have highlighted the role of this compound in modulating NMDA receptor activity. NMDA receptors are critical for synaptic plasticity and memory function, making them a target for neurodegenerative diseases and cognitive disorders.

- Case Study : A study published in the ACS Chemical Neuroscience journal demonstrated that compounds similar to Boc-2-Methylpip could enhance synaptic transmission by modulating NMDA receptor activity, suggesting potential applications in treating Alzheimer's disease and other cognitive impairments .

2. Anticancer Activity

There is emerging evidence that this compound may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in certain cancer cell lines.

- Research Findings : In vitro studies have shown that this compound can reduce viability in breast cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies.

3. Metabolic Regulation

The compound has also been investigated for its role in glucose metabolism and insulin signaling pathways. Its ability to enhance glucose uptake in muscle cells suggests a potential application in managing diabetes.

Data Table on Biological Activities

Q & A

[Basic] What are the optimal reaction conditions for synthesizing (S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid?

Methodological Answer:

Multi-step synthesis typically involves palladium-catalyzed coupling, Boc-protection, and acid-mediated deprotection. For example:

Step 1: Use palladium diacetate with tert-butyl XPhos and Cs₂CO₃ in tert-butyl alcohol under inert atmosphere (40–100°C, 5.5 hours) for coupling reactions .

Step 2: Deprotection with HCl in water (93–96°C, 17 hours).

Key considerations include temperature control to minimize racemization and inert conditions to preserve stereochemical integrity. Purification via column chromatography or recrystallization is recommended for intermediates.

[Basic] How is the compound characterized to confirm its structure and purity?

Methodological Answer:

- Spectroscopy: Use H/C NMR to verify stereochemistry and functional groups (e.g., Boc carbonyl at ~165 ppm).

- Crystallography: Employ single-crystal X-ray diffraction with SHELXL for refinement. SHELX programs are robust for small-molecule structures, especially when resolving chiral centers .

- Chromatography: HPLC or LC-MS with chiral columns (e.g., C18) to assess enantiomeric excess and detect impurities .

[Advanced] How can contradictions in crystallographic data during stereochemical determination be resolved?

Methodological Answer:

- Parameter Selection: Use Flack’s parameter (based on incoherent scattering) instead of Rogers’ for enantiomorph-polarity estimation. The parameter avoids overprecision in near-centrosymmetric structures and converges faster .

- Refinement Workflow: In SHELXL, apply the TWIN command for twinned data and validate results using R-factor convergence and difference Fourier maps . Cross-check with spectroscopic data (e.g., NOESY for spatial proximity of substituents).

[Advanced] What strategies prevent racemization during synthesis of the chiral piperidine core?

Methodological Answer:

- Temperature Control: Maintain reactions below 100°C during Boc protection/deprotection to avoid thermal racemization .

- Chiral Auxiliaries: Use enantiopure starting materials (e.g., (S)-proline derivatives) and monitor stereochemistry via polarimetry or chiral HPLC.

- Inert Conditions: Conduct reactions under nitrogen/argon to prevent oxidative degradation of sensitive intermediates .

[Safety] What hazards are associated with this compound, and what PPE is required?

Methodological Answer:

- Hazards: Classified as H302 (oral toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory tract irritation) .

- PPE:

- Handling: Work in a fume hood, avoid dust generation, and store in a cool, dry place away from incompatible materials (e.g., strong acids/bases) .

[Advanced] How can Boc deprotection be optimized to maximize yield without degrading the piperidine core?

Methodological Answer:

- Acid Selection: Use concentrated HCl (4M in dioxane) at 50°C for 25 hours, as milder acids reduce side reactions .

- Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or in-situ IR for Boc carbonyl disappearance (~1770 cm).

- Workup: Neutralize with aqueous NaHCO₃ immediately post-deprotection to prevent prolonged acid exposure.

[Basic] What computational tools aid in predicting the compound’s reactivity or conformation?

Methodological Answer:

- Conformational Analysis: Use Gaussian or ORCA for DFT calculations to model the piperidine ring’s chair/boat transitions and Boc group orientation .

- Docking Studies: AutoDock Vina or Schrödinger Suite can predict interactions with biological targets (e.g., enzymes requiring rigid piperidine scaffolds).

[Advanced] How are impurities from multi-step syntheses identified and controlled?

Methodological Answer:

- Analytical Methods: LC-MS with high-resolution mass spectrometry (HRMS) to detect by-products (e.g., tert-butyl alcohol adducts or unreacted intermediates) .

- Chromatography: Optimize gradient elution (e.g., 10–90% acetonitrile in water with 0.1% TFA) to separate diastereomers or epimers .

- Process Optimization: Adjust stoichiometry of Cs₂CO₃ in coupling steps to minimize residual palladium (<10 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.